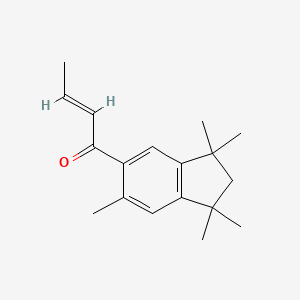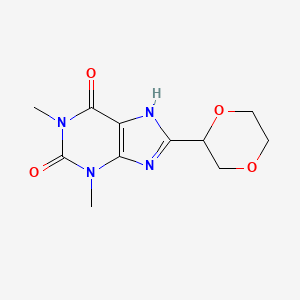
8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dioxane ring attached to a purine core, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione typically involves the coupling of a purine derivative with a dioxane moiety. One common method involves the use of microwave irradiation to promote the C-C bond coupling between the dioxane and the purine derivative . This method is efficient and results in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The reaction conditions are optimized to maintain the integrity of the compound while maximizing the output. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired results.
化学反应分析
Types of Reactions
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated products. Substitution reactions can result in the formation of various substituted purine derivatives.
科学研究应用
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,4-Dioxan-2-yl(diphenyl)methanol
- (1,4-Dioxan-2-yl)methanol
Uniqueness
Compared to similar compounds, 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione stands out due to its unique combination of a dioxane ring and a purine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
66274-13-3 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-5-18-3-4-19-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChI 键 |
GFJDYLNCEORVRR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3COCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


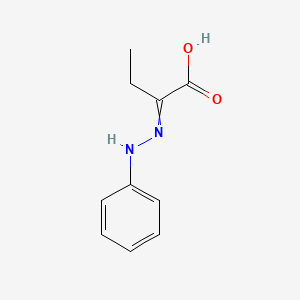
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)


![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
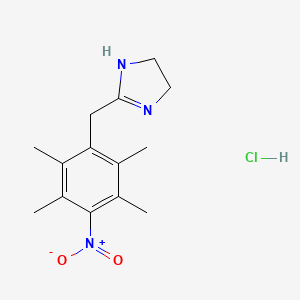
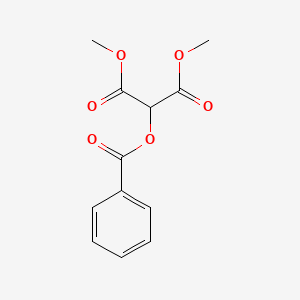
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)



![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
